

# Application Notes: Tas-114 and S-1 Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

[Get Quote](#)

## Introduction

**Tas-114** is a first-in-class, orally bioavailable dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2] S-1 is an oral fluoropyrimidine-based drug composed of tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, a DPD inhibitor; and oteracil, which reduces gastrointestinal toxicity.[3][4] The combination of **Tas-114** and S-1 is a novel therapeutic strategy designed to enhance the antitumor efficacy of 5-FU-based chemotherapy. By inhibiting both DPD and dUTPase, **Tas-114** aims to increase the bioavailability of 5-FU and potentiate its DNA-damaging effects, respectively.[2][5]

## Mechanism of Action

The antitumor activity of 5-FU relies on two primary mechanisms: inhibition of thymidylate synthase (TS) and misincorporation of its metabolites into DNA and RNA.[5][6]

- **S-1 Action:** Tegafur is converted to 5-FU in the body.[3][7] Gimeracil, a component of S-1, inhibits DPD, the primary enzyme for 5-FU catabolism, thereby increasing 5-FU's plasma concentration and prolonging its half-life.[3][8] 5-FU metabolites, such as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibit TS, leading to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP).[9] Another metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA.[1]
- **Tas-114's Dual Inhibition:**

- DPD Inhibition: **Tas-114** moderately and reversibly inhibits DPD, further increasing the bioavailability of 5-FU.[2][5]
- dUTPase Inhibition: dUTPase is a crucial enzyme that hydrolyzes dUTP and FdUTP, preventing their incorporation into DNA.[6][10] **Tas-114** strongly inhibits dUTPase.[2] This inhibition leads to an accumulation of intracellular dUTP and FdUTP, which are then mistakenly incorporated into DNA by DNA polymerases.[1][11] This aberrant base incorporation results in DNA strand breaks, dysfunction, and ultimately, tumor cell death. [10][12]

The combination of **Tas-114** with S-1 is synergistic. While S-1 already contains a DPD inhibitor, the primary role of **Tas-114** in this combination is to enhance cytotoxicity via dUTPase inhibition, which is considered the major contributor to the improved antitumor effect.[2][12]

[Click to download full resolution via product page](#)**Caption:** Mechanism of Action for **Tas-114** and S-1 Combination Therapy.

## Quantitative Data from In Vivo Studies

The combination of **Tas-114** and S-1 has been evaluated in several clinical trials for various solid tumors.

Table 1: Efficacy in Advanced Non-Small-Cell Lung Cancer (NSCLC) - Phase 2 Study[13] A randomized study in patients with advanced NSCLC previously treated with  $\geq 2$  regimens.

| Endpoint   | TAS-114/S-1 Group<br>(n=61) | S-1 Alone Group<br>(n=58) | Hazard Ratio (95%<br>CI) / p-value |
|------------|-----------------------------|---------------------------|------------------------------------|
| Median PFS | 3.65 months                 | 4.17 months               | 1.16 (0.71-1.88);<br>p=0.2744      |
| Median OS  | 7.92 months                 | 9.82 months               | 1.31 (0.80-2.14);<br>p=0.1431      |
| ORR        | 19.7%                       | 10.3%                     | -                                  |
| DCR        | 80.3%                       | 75.9%                     | -                                  |

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Overall Response Rate; DCR: Disease Control Rate; CI: Confidence Interval.

Table 2: Efficacy in Advanced Gastric Cancer (AGC) - Phase 2 Study[14] A study in heavily pretreated AGC patients with  $\geq 2$  prior chemotherapy regimens.

| Endpoint                             | Result     | 95% Confidence Interval |
|--------------------------------------|------------|-------------------------|
| ORR                                  | 5.0%       | 0.1 - 24.9%             |
| DCR                                  | 70.0%      | 45.7 - 88.1%            |
| Median PFS (High dUTPase expression) | 2.8 months | 1.4 - 3.9 months        |
| Median PFS (Low dUTPase expression)  | 1.6 months | 0.6 - 2.4 months        |

Table 3: Dose Finding and Safety from Phase 1 Studies[15][16] A dose-escalation study in Japanese patients with advanced solid tumors.

| Parameter                     | Finding                                                                                                    |
|-------------------------------|------------------------------------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)  | TAS-114 200 mg/m <sup>2</sup> + S-1 36 mg/m <sup>2</sup>                                                   |
| Recommended Dose (RD)         | TAS-114 240 mg/m <sup>2</sup> + S-1 30 mg/m <sup>2</sup>                                                   |
| Common Treatment-Related AEs  | Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder. |
| Partial Responses Observed In | Non-small cell lung cancer, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer.           |

AEs: Adverse Events.

## Protocols: In Vivo Xenograft Model

This protocol describes a generalized in vivo study to evaluate the efficacy of **Tas-114** and S-1 combination therapy in a mouse xenograft model, based on methodologies implied in preclinical and clinical study designs.[2][17]

Objective: To determine the antitumor activity of **Tas-114** in combination with S-1 in a human tumor xenograft model.

Materials:

- Cell Line: Relevant human cancer cell line (e.g., NSCLC, gastric, or colorectal).
- Animals: Immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
- Reagents: **Tas-114**, S-1 (or capecitabine as a 5-FU prodrug surrogate used in some preclinical studies[2][17]), appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose solution).

- Equipment: Calipers, animal balance, gavage needles, sterile surgical equipment for implantation.

#### Experimental Workflow Diagram



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for an *in vivo* xenograft study.

## Methodology

- Tumor Implantation:
  - Harvest cancer cells during their logarithmic growth phase.
  - Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10<sup>6</sup> cells per 100 µL.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Animal Grouping and Randomization:
  - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
  - Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the animals into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
  - Example Groups:
    - Group 1: Vehicle Control (oral gavage)
    - Group 2: S-1 (e.g., 30 mg/m<sup>2</sup>/day, oral gavage)
    - Group 3: **Tas-114** (e.g., 400 mg/body equivalent, oral gavage)
    - Group 4: S-1 + **Tas-114** (dosed as above)
- Drug Preparation and Administration:
  - Prepare fresh formulations of **Tas-114** and S-1 in the vehicle solution daily.
  - Administer the compounds via oral gavage once or twice daily, as established in prior studies.[17][18] A typical treatment cycle might be 14 consecutive days followed by a 7-day rest period, repeated for 1-2 cycles.[18][19]

- In-Life Monitoring and Endpoints:
  - Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
  - Monitor animals for any clinical signs of distress or toxicity.
  - The primary endpoint is typically Tumor Growth Inhibition (TGI).
  - The study may be terminated when tumors in the control group reach a specified size (e.g., 2000 mm<sup>3</sup>), or after a fixed duration.
- Tissue Collection and Analysis:
  - At the end of the study, euthanize the mice and collect tumors and blood/plasma.
  - Tumor tissue can be divided for various analyses:
    - Immunohistochemistry (IHC): To assess biomarkers such as dUTPase expression, Ki-67 (proliferation), or γ-H2AX (DNA damage).
    - Western Blot: To quantify protein expression levels.
  - Plasma can be used for pharmacokinetic (PK) analysis to measure drug concentrations.
- Data Analysis:
  - Calculate the TGI for each treatment group relative to the vehicle control.
  - Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of differences between groups.
  - Correlate efficacy data with biomarker analysis results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 4. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mims.com [mims.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A randomized, phase 2 study of deoxyuridine triphosphatase inhibitor, TAS-114, in combination with S-1 versus S-1 alone in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicenter phase II study of TAS-114 in combination with S-1 in patients with pretreated advanced gastric cancer (EPOC1604) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]

- To cite this document: BenchChem. [Application Notes: Tas-114 and S-1 Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15589086#tas-114-and-s-1-combination-therapy-in-vivo>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)